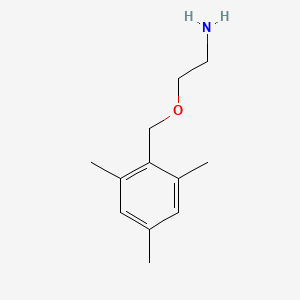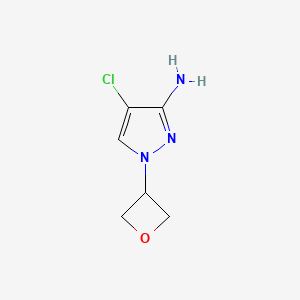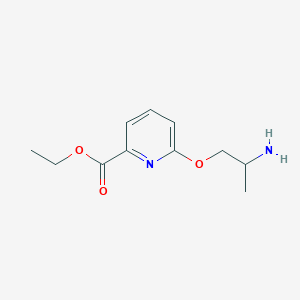![molecular formula C6H15ClNO5P B13517845 3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C6H15ClNO5P. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl group, a phosphonomethyl group, and an amino group attached to a propanoic acid backbone, with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride typically involves the reaction of ethylamine with phosphonomethyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted propanoic acid derivatives.
Applications De Recherche Scientifique
3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. The phosphonomethyl group is particularly important for its binding affinity and specificity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)propanoic acid hydrochloride
- 3-(Diethylamino)propanoic acid hydrochloride
- 3-(Methylamino)propanoic acid hydrochloride
Uniqueness
3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propriétés
Formule moléculaire |
C6H15ClNO5P |
|---|---|
Poids moléculaire |
247.61 g/mol |
Nom IUPAC |
3-[ethyl(phosphonomethyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14NO5P.ClH/c1-2-7(4-3-6(8)9)5-13(10,11)12;/h2-5H2,1H3,(H,8,9)(H2,10,11,12);1H |
Clé InChI |
VKCAPKSQCMJTAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)O)CP(=O)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


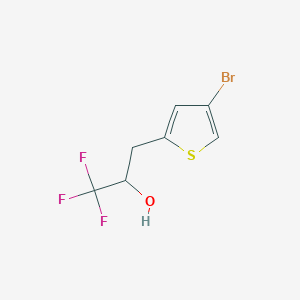
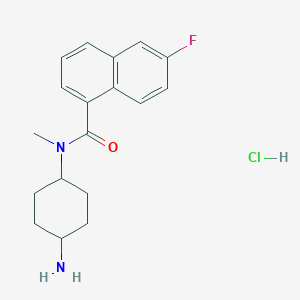
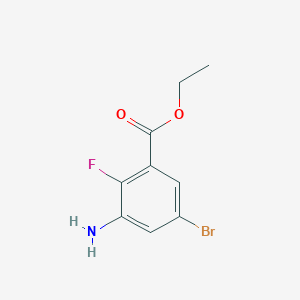
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
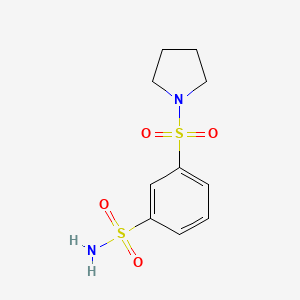
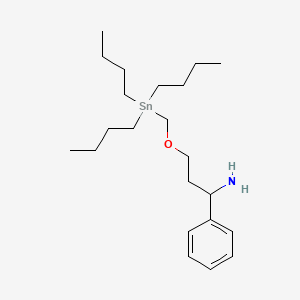
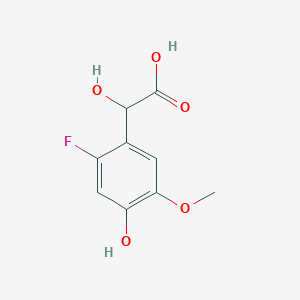
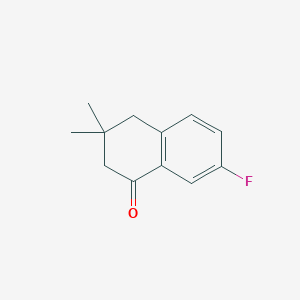
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
